3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile
Overview
Description
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile is a synthetic organic compound belonging to the class of pyridazine derivatives. This compound features a unique arrangement of functional groups, making it an interesting subject for chemical research and potential industrial applications. Its molecular structure includes a pyridazine ring, an amino group substituted with a methyl and prop-2-yn-1-yl chain, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: Typically, pyridazine derivatives and appropriate alkynyl and alkylamine sources.
Reactions: The synthesis might involve:
N-alkylation: Pyridazine starting material reacts with prop-2-yn-1-yl halide under basic conditions.
Amination: Introduction of the amino group might involve direct amination or reductive amination processes.
Nitrile Introduction: The nitrile group can be introduced via cyanation reactions.
Reaction Conditions: Typically involve heating under reflux, using polar aprotic solvents such as DMF or DMSO, and employing catalysts like palladium or copper in some cases.
Industrial Production Methods
On a larger scale, the synthesis may employ:
Continuous Flow Reactors: Ensuring precise control over reaction parameters.
Green Chemistry Principles: Using less toxic solvents, catalysis to reduce waste and energy consumption.
Chemical Reactions Analysis
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile undergoes various chemical reactions, including:
Types of Reactions
Oxidation: To potentially introduce carbonyl functionalities.
Reduction: To convert nitrile groups to amines.
Substitution Reactions: Electrophilic and nucleophilic substitutions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic media.
Reduction: Hydrogenation using Pd/C, LiAlH₄.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Variously substituted pyridazine derivatives.
Scientific Research Applications
This compound has a wide array of applications in scientific research, including:
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Synthetic Building Block: For constructing more complex molecules in organic synthesis.
Biology
Enzyme Inhibition Studies: Acting as a model compound for testing enzyme interactions.
Cell Signaling: Investigating its effects on cellular pathways.
Medicine
Drug Discovery: Potential precursor for pharmaceutical agents with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Materials Science: As a precursor for the synthesis of novel polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can be intricate and varies depending on its application.
Molecular Targets and Pathways
Enzymatic Inhibition: May inhibit specific enzymes by binding to their active sites or through allosteric modulation.
Cell Signaling Pathways: Could modulate pathways like MAPK/ERK, influencing cell proliferation or apoptosis.
Comparison with Similar Compounds
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile stands out due to its unique substitution pattern.
Similar Compounds
3-Aminopyridazine: Lacks the alkyne and nitrile groups, offering different reactivity.
4-Cyano-3-pyridazinamine: Similar core structure but with distinct side chains.
N-Methyl-N-propargylamine derivatives: Share the prop-2-yn-1-ylamino functionality but differ in the aromatic scaffold.
Properties
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]pyridazine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-3-6-13(2)9-8(7-10)4-5-11-12-9/h1,4-5H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWAJGUAYAMLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=C(C=CN=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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